Methyl 2-(3,5-dioxopiperazin-1-yl)acetate
Overview
Description
Methyl 2-(3,5-dioxopiperazin-1-yl)acetate is an organic compound with the molecular formula C8H10N2O4 It features a piperazine ring substituted with two keto groups at positions 3 and 5, and an ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dioxopiperazin-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with piperazine-2,5-dione in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction of the keto groups can lead to the formation of hydroxyl derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: Methyl 2-(3,5-dioxopiperazin-1-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a scaffold for drug development. Its piperazine ring is a common motif in many pharmacologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of antiviral and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 2-(3,5-dioxopiperazin-1-yl)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways.
Molecular Targets and Pathways:
Enzymes: It can inhibit enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Piperazine-2,5-dione: Shares the piperazine ring but lacks the ester group.
Methyl 2-(2,5-dioxopiperazin-1-yl)acetate: Similar structure but different substitution pattern.
Uniqueness: Methyl 2-(3,5-dioxopiperazin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
By understanding the properties and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 2-(3,5-dioxopiperazin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-13-7(12)4-9-2-5(10)8-6(11)3-9/h2-4H2,1H3,(H,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYGFOJNHZRERQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC(=O)NC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429275 | |
Record name | Methyl 2-(3,5-dioxopiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434314-27-9 | |
Record name | Methyl 2-(3,5-dioxopiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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